molecular formula C23H24N2O2 B11414618 N-benzyl-4-butoxy-N-(pyridin-2-yl)benzamide

N-benzyl-4-butoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11414618
M. Wt: 360.4 g/mol
InChI Key: JUBFXQKPXWZGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-butoxy-N-(pyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group, a butoxy group, and a pyridin-2-yl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-butoxy-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoyl chloride with an appropriate amine, such as pyridin-2-ylamine, under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the amide nitrogen.

    Addition of the Butoxy Group: The butoxy group is added via an etherification reaction, where 4-butoxybenzyl alcohol reacts with the amide nitrogen in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-butoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzyl and butoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Hydroxylated benzamides or oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-benzyl-4-butoxy-N-(pyridin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-butoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-fluoro-N-(pyridin-2-yl)benzamide
  • N-benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

Uniqueness

N-benzyl-4-butoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-benzyl-4-butoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H24N2O2/c1-2-3-17-27-21-14-12-20(13-15-21)23(26)25(22-11-7-8-16-24-22)18-19-9-5-4-6-10-19/h4-16H,2-3,17-18H2,1H3

InChI Key

JUBFXQKPXWZGEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.